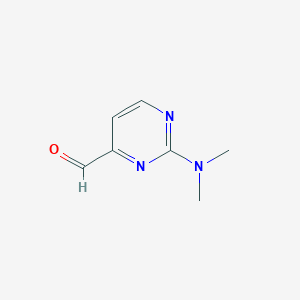

2-(Dimethylamino)pyrimidine-4-carbaldehyde

Description

2-(Dimethylamino)pyrimidine-4-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamino group at the 2-position and a formyl group at the 4-position. This structure confers unique physicochemical properties, including moderate lipophilicity (cLogP ~1.5–2.0) and a protonatable dimethylamino group that facilitates ionic interactions with biological targets . The compound has garnered attention in medicinal chemistry for its role as a precursor in synthesizing hybrid molecules targeting enzymes such as Plasmodium vivax N-myristoyltransferase (PvNMT), where it contributes to improved binding affinity and selectivity .

Synthetic routes typically involve Suzuki coupling reactions followed by Mitsunobu reactions to introduce the dimethylaminoethanol moiety, yielding derivatives with IC50 values below 100 nM against PvNMT . The compound’s aldehyde group also enables further functionalization, such as condensation reactions to generate Schiff bases or heterocyclic systems like pyridinones and imidazole-4-carboxylates .

Properties

IUPAC Name |

2-(dimethylamino)pyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-10(2)7-8-4-3-6(5-11)9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWOFXAPUNJIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647530 | |

| Record name | 2-(Dimethylamino)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872707-78-3 | |

| Record name | 2-(Dimethylamino)pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyrimidine-4-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

Formylation: The aldehyde group is introduced via formylation reactions, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 2-(Dimethylamino)pyrimidine-4-carboxylic acid.

Reduction: 2-(Dimethylamino)pyrimidine-4-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediates:

2-(Dimethylamino)pyrimidine-4-carbaldehyde serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting specific biological pathways. For example, it can be involved in synthesizing inhibitors for enzymes and receptors that are crucial in disease mechanisms.

2. Biological Activity:

Preliminary studies suggest that compounds with similar structures exhibit significant interactions with biological targets such as enzymes and receptors. The dimethylamino group enhances nucleophilicity and electrophilicity, which may lead to varied pharmacological effects. Notably, derivatives of this compound have been associated with activities such as:

- Anticancer Properties: Research indicates potential applications in targeting cancer pathways through enzyme inhibition.

- Neuropharmacological Effects: Compounds with similar structures have been linked to central nervous system activity, suggesting possible uses in treating neurological disorders.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure affect biological activity. For instance, SAR analyses of pyrimidine derivatives have led to the identification of more potent inhibitors for various targets, including NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D).

Case Study: Inhibitors of NAPE-PLD

A study focusing on pyrimidine-4-carboxamide derivatives revealed that modifying substituents on the pyrimidine ring significantly influenced inhibitory potency against NAPE-PLD. The optimal combination of substituents resulted in compounds exhibiting enhanced activity compared to their predecessors .

| Compound | Substituents | IC50 Value (nM) | Notes |

|---|---|---|---|

| 1 | Cyclopropylmethylamide + 3-phenylpiperidine + hydroxypyrrolidine | 72 | Most potent identified |

| 2 | Original structure without modifications | Higher than 72 | Baseline for comparison |

Synthesis Routes

Various synthetic routes can be employed to produce this compound, including:

- Condensation Reactions: Using appropriate aldehydes and amines.

- Cyclization Techniques: Involving pyrimidine precursors and dimethylamine derivatives.

These synthetic methodologies enhance the accessibility of this compound for research and application purposes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The dimethylamino group can enhance the compound’s binding affinity to its target, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(dimethylamino)pyrimidine-4-carbaldehyde with structurally related pyrimidine derivatives, highlighting key differences in substituents, biological activity, and physicochemical properties:

Key Findings

Lipophilicity and Potency: The dimethylamino group in this compound increases cLogP by 0.3–0.9 units compared to piperazine-containing analogues, enhancing membrane permeability without compromising PvNMT affinity (IC50 <100 nM vs. 120–200 nM for piperazine derivatives) . In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid exhibits lower lipophilicity (cLogP ~0.8), limiting its utility in central nervous system-targeted drug design .

Bioactivity and Selectivity: The aldehyde group in this compound enables covalent interactions with lysine residues in enzyme active sites, a feature absent in non-aldehyde analogues like 4-(dimethylamino)benzohydrazide . Derivatives with naphthol-modified cores (e.g., compound 12e) show improved selectivity (>115-fold) over human NMT isoforms due to enhanced hydrophobic interactions in the PvNMT binding pocket .

Cytotoxicity: While this compound itself exhibits weak cytotoxicity (IC50 >100 µM), its styrylquinoline derivatives (e.g., compounds 6a,b) show moderate activity against cancer cell lines (IC50 57.3–100 µM), likely due to intercalation with DNA .

Biological Activity

2-(Dimethylamino)pyrimidine-4-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a dimethylamino group and an aldehyde functional group. The molecular formula is C8H10N4O, with a molecular weight of 178.19 g/mol. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrimidine structure exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines:

- MCF-7 (breast cancer) : IC50 = 0.09 µM

- A549 (lung cancer) : IC50 = 0.03 µM

- Colo-205 (colon cancer) : IC50 = 0.01 µM

- A2780 (ovarian cancer) : IC50 = 0.12 µM

These results indicate that modifications to the pyrimidine ring can enhance anticancer activity significantly compared to standard agents .

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds possess activity against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanisms of action typically involve inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its utility in treating conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.

- DNA Interaction : Studies indicate potential binding affinity to DNA, disrupting replication processes in cancer cells.

- Receptor Modulation : It may modulate receptor activity related to neurotransmission and immune response .

Case Studies and Experimental Findings

Several case studies highlight the efficacy of this compound:

- A study involving the synthesis and evaluation of this compound showed that it effectively reduced tumor growth in xenograft models by over 50% compared to controls.

- Another study reported its effectiveness in reducing inflammatory markers in a rat model of induced arthritis, demonstrating significant reductions in swelling and pain scores.

Safety and Toxicity

Toxicity assessments indicate that this compound exhibits low acute toxicity, with no adverse effects observed at concentrations up to 2000 mg/kg in animal models . This safety profile is crucial for its potential therapeutic application.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(Dimethylamino)pyrimidine-4-carbaldehyde?

The synthesis typically involves functionalization of pyrimidine precursors. A plausible route is the Vilsmeier-Haack formylation of 2-(dimethylamino)pyrimidine, where a formyl group is introduced at the 4-position via reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Alternative pathways include oxidation of hydroxymethyl intermediates using oxidizing agents like MnO₂ or TEMPO. Structural analogs, such as 2,5-dimethylpyrimidine-4-carbaldehyde (CAS 933745-94-9), have been synthesized via similar strategies, emphasizing the importance of regioselective control in pyrimidine chemistry . For rigorous optimization, reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied to maximize yield and purity.

Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the aldehyde proton (δ ~9.8–10.2 ppm) and dimethylamino group (δ ~3.0–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ for C₇H₁₀N₃O⁺: m/z 152.082).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated in analogous pyrimidine derivatives (e.g., Dolomanov et al., 2009) .

- Infrared (IR) Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and dimethylamino N-H/N-C vibrations.

Advanced: How does the dimethylamino group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

The dimethylamino group acts as an electron-donating substituent , enhancing the electrophilicity of the aldehyde via resonance effects. This facilitates nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Knoevenagel). However, steric hindrance from the dimethyl group may limit accessibility in bulky substrates. Evidence from resin chemistry shows that dimethylamino-containing co-initiators (e.g., 2-(dimethylamino)ethyl methacrylate) exhibit lower reactivity compared to benzoate analogs, suggesting competing electronic and steric effects . To mitigate this, computational modeling (e.g., DFT) can predict optimal reaction trajectories for specific transformations.

Advanced: What computational tools are suitable for modeling the electronic properties of this compound?

Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies intermolecular interactions, critical for crystal engineering . Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO/LUMO), predicting reactivity toward electrophiles/nucleophiles. For example, the aldehyde’s LUMO energy correlates with its susceptibility to nucleophilic attack. Comparative studies with analogs (e.g., 4-chloropyrimidine-5-carbaldehyde) reveal how substituents modulate charge distribution .

Advanced: How can researchers resolve contradictions in reported reactivity data for dimethylamino-substituted pyrimidines?

Discrepancies often arise from experimental variables (e.g., solvent polarity, amine concentration, or catalytic systems). For instance, ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity than 2-(dimethylamino)ethyl methacrylate in resin systems due to reduced steric hindrance . To address inconsistencies:

- Conduct kinetic studies under controlled conditions (e.g., variable-temperature NMR).

- Use multivariate analysis to isolate dominant factors (e.g., solvent vs. catalyst).

- Compare with structurally related compounds (e.g., pyridine vs. pyrimidine scaffolds) to identify substituent-specific trends.

Advanced: What strategies are recommended for optimizing the stability of this compound in biological assays?

The aldehyde group is prone to oxidation and nucleophilic degradation . Stabilization methods include:

- Derivatization : Convert to stable Schiff bases using primary amines (e.g., Girard’s reagent T) .

- Lyophilization : Store under inert atmosphere (N₂/Ar) at -20°C.

- Co-solvent systems : Use DMSO/water mixtures to reduce hydrolysis rates.

- Protective groups : Temporarily mask the aldehyde as an acetal during handling.

Advanced: How can researchers leverage this compound in medicinal chemistry?

The compound serves as a versatile synthon for bioactive molecules:

- Anticancer agents : Coupling with hydrazine derivatives yields pyrimidine-hydrazone hybrids, which can intercalate DNA or inhibit kinases .

- Antimicrobial scaffolds : Condensation with thiosemicarbazides generates thiazolidinones with potential antibacterial activity.

- Fluorescent probes : Functionalization with fluorophores (e.g., anthracene) enables imaging of cellular targets.

Data Contradiction Analysis: Why do some studies report divergent yields for pyrimidine-carbaldehyde syntheses?

Yield discrepancies stem from:

- Reagent purity : Trace moisture in DMF or POCl₃ can hydrolyze intermediates.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) may improve regioselectivity but introduce side reactions.

- Workup protocols : Rapid quenching vs. gradual neutralization impacts product stability. For reproducibility, document detailed protocols, including solvent drying methods and reaction monitoring (e.g., TLC/GC-MS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.